1-(6-Methoxyquinolin-4-yl)piperidin-4-ol
Description
1-(6-Methoxyquinolin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoline scaffold substituted with a methoxy group at position 6 and linked via position 4 to a piperidin-4-ol moiety. The quinoline core is known for its role in drug design due to its aromaticity and ability to engage in π-π interactions, while the piperidin-4-ol group offers hydrogen-bonding capabilities and conformational flexibility .
Properties
IUPAC Name |
1-(6-methoxyquinolin-4-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-12-2-3-14-13(10-12)15(4-7-16-14)17-8-5-11(18)6-9-17/h2-4,7,10-11,18H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTRCVYXTGIBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with piperidin-4-ol under specific conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxyquinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
The compound 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol (CAS No. 2195941-61-6) is a notable molecule in medicinal chemistry, particularly due to its diverse applications in drug discovery and development. This article explores its scientific research applications, including its biochemical mechanisms, synthetic routes, and case studies that highlight its utility in various fields.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that derivatives of quinoline exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems.
Biochemical Mechanisms
The compound interacts with various biological targets, including:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be exploited for therapeutic purposes.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways relevant to mood disorders and anxiety.
Synthetic Routes
The synthesis of this compound typically involves:
- Quinoline Synthesis : Starting from commercially available precursors, quinoline derivatives can be synthesized through cyclization reactions.
- Piperidine Formation : Piperidine can be synthesized via reductive amination or cyclization of appropriate amines.
- Coupling Reaction : The final compound is obtained through coupling reactions between the quinoline and piperidine intermediates, often utilizing coupling agents or catalysts to enhance yield.
Case Study 1: Anticancer Properties
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study by Johnson et al. (2024), the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures, highlighting its potential for treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structurally related compounds vary in substituents on the heterocyclic rings, hydroxyl positioning on the piperidine, and attached functional groups. These differences significantly influence biological activity, selectivity, and pharmacokinetics.
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Differences
Key Insights from Structural Variations
Piperidine Hydroxyl Position: Piperidin-4-ol derivatives (e.g., RB-005) exhibit higher SK1 selectivity than piperidin-3-ol analogs (RB-019, 6.1-fold selectivity) . This suggests that the hydroxyl position critically influences enzyme binding. In contrast, this compound’s 4-OH group may enhance hydrogen bonding in target interactions compared to 3-OH isomers.
Chloro or methylthio substituents on pyrimidine () increase electron-withdrawing effects, possibly altering binding affinity compared to methoxyquinoline.
Lipophilicity and Pharmacokinetics: Long alkyl chains (e.g., RB-024, RB-025 in ) enhance SK1 inhibition by increasing membrane permeability . However, this compound’s methoxy group balances lipophilicity and polarity, favoring CNS penetration . P4MP4 (), with a piperidinylmethyl group, demonstrates bacterial anti-adhesion activity, underscoring the impact of nitrogen positioning on microbial targets .
Functional Group Interactions: RPR260243’s propargyl and trifluorophenyl groups () optimize hERG1 activation, whereas this compound’s simpler structure may limit off-target effects.
Biological Activity
1-(6-Methoxyquinolin-4-yl)piperidin-4-ol is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.26 g/mol. Its structure features a quinoline ring substituted with a methoxy group and a piperidine moiety, which are known for their significant biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is under investigation .
Biological Activities
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study evaluated the inhibitory effects of various quinoline derivatives, including this compound, on AChE. The findings indicated significant inhibition, with IC50 values comparable to established AChE inhibitors .
- Antimicrobial Testing : In vitro assays demonstrated that this compound showed moderate antibacterial activity against Bacillus subtilis and Salmonella typhi, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
- Anticancer Properties : Research has indicated that compounds similar to this compound may induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol, and how can reaction yields be optimized?
- Answer : The synthesis typically involves coupling a 6-methoxyquinoline derivative with a substituted piperidin-4-ol moiety. For example, nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) is used, as seen in analogous piperidin-4-ol syntheses . Optimization strategies include:
- Temperature control : Reflux in polar aprotic solvents (e.g., DMF or acetone) improves reactivity .
- Catalyst selection : Sodium triacetoxyborohydride (STAB) enhances reductive amination efficiency .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., ethyl acetate/chloroform mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Answer :
- ¹H NMR : Look for signals corresponding to the methoxy group (δ ~3.8–4.0 ppm), piperidin-4-ol hydroxyl proton (δ ~1.5–2.5 ppm, broad), and quinoline aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 324.18 for C₂₀H₂₄N₂O₂) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at λ ~250–300 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity, such as enzyme or receptor binding?
- Answer :
- Analog synthesis : Modify substituents on the quinoline (e.g., halogenation) or piperidine (e.g., hydroxyl positioning) to probe steric/electronic effects .
- Biological assays : Test selectivity using kinase inhibition assays (e.g., sphingosine kinase 1 vs. 2) or receptor binding studies (e.g., dopamine D₂ antagonism) .
- Computational modeling : Perform molecular docking to predict binding poses in target proteins (e.g., CRBP1) .
Q. What strategies resolve contradictions in biological activity data across studies, such as conflicting IC₅₀ values?
- Answer :
- Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell lines) and normalize data using standardized protocols .
- Orthogonal validation : Confirm activity with complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Batch reproducibility : Verify compound purity and stability (e.g., LC-MS for degradation products) .
Q. Which crystallographic approaches are suitable for determining the 3D structure of this compound, and how do intermolecular interactions influence stability?
- Answer :
- X-ray diffraction : Use single-crystal X-ray diffraction (resolution ≤1.3 Å) to resolve the quinoline-piperidine conformation. Crystallize in polar solvents (e.g., methanol/water) .
- Intermolecular interactions : Stabilizing forces include hydrogen bonds (O–H···Cl, C–H···O) and π-π stacking between quinoline rings .
- Dynamic studies : Analyze thermal displacement parameters (B-factors) to assess flexibility in the piperidine ring .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
